CHIR-98014 is a highly selective, cell-permeable aminopyrimidine derivative that functions as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms. With sub-nanomolar IC50 values (0.65 nM for GSK-3α and 0.58 nM for GSK-3β), it ranks among the most potent GSK-3 inhibitors commercially available [1]. Beyond basic kinase inhibition, its primary procurement value lies in its exceptional capacity to activate the Wnt/β-catenin signaling pathway at extremely low molarities. It is heavily utilized in stem cell research for driving mesendoderm differentiation, maintaining pluripotency, and in metabolic disease modeling to stimulate cellular glycogen synthase activity[2].
While CHIR-99021 is the most ubiquitous GSK-3 inhibitor in standard protocols, substituting it for CHIR-98014 in highly sensitive lineage commitments often leads to suboptimal differentiation ceilings or off-target toxicity. CHIR-99021 typically requires working concentrations of 3–10 µM to achieve maximal Wnt activation, whereas CHIR-98014 achieves equivalent or superior target gene induction at just 1 µM[1]. Other common substitutes, such as BIO or SB-216763, exhibit significantly lower Wnt activation potential and narrower therapeutic windows [1]. For protocols demanding maximum Brachyury induction or where high inhibitor concentrations compromise cell viability, procuring the ultra-potent CHIR-98014 is a strict requirement rather than an optional upgrade [1].
In cell-free kinase assays, CHIR-98014 demonstrates an IC50 of 0.58 nM against human GSK-3β, compared to 6.7–9.9 nM for its close analog CHIR-99021[1].
| Evidence Dimension | GSK-3β IC50 |
| Target Compound Data | 0.58 nM |
| Comparator Or Baseline | CHIR-99021 (6.7 - 9.9 nM) |
| Quantified Difference | 11 to 17-fold higher potency. |
| Conditions | Cell-free kinase assay with purified human GSK-3β. |
Allows researchers to achieve complete kinase inhibition at significantly lower working concentrations, minimizing the risk of off-target effects.
When evaluated for functional cellular target engagement in insulin receptor-expressing CHO-IR cells, CHIR-98014 stimulated Glycogen Synthase (GS) with an EC50 of 106 nM. In the same assay, CHIR-99021 required an EC50 of 763 nM to achieve half-maximal GS stimulation [1].
| Evidence Dimension | GS Stimulation EC50 |
| Target Compound Data | 106 nM |
| Comparator Or Baseline | CHIR-99021 (763 nM) |
| Quantified Difference | >7-fold lower EC50 for cellular target engagement. |
| Conditions | CHO-IR cells (insulin receptor-expressing). |
Demonstrates superior cell permeability and functional efficacy, crucial for metabolic disease modeling and live-cell assays.
In mouse embryonic stem cells (ES-D3), CHIR-98014 yielded a concentration-response curve for Brachyury-positive cells with an EC50 of 0.32 µM. In contrast, CHIR-99021 required an EC50 of 3.19 µM to achieve a similar induction profile [1].
| Evidence Dimension | Brachyury Induction EC50 |
| Target Compound Data | 0.32 µM |
| Comparator Or Baseline | CHIR-99021 (3.19 µM) |
| Quantified Difference | 10-fold lower concentration required for half-maximal Brachyury induction. |
| Conditions | ES-D3 mouse embryonic stem cell differentiation assay. |
Validates CHIR-98014 as the superior choice for driving mesendoderm differentiation protocols where robust Wnt activation at low molarities is mandatory.
CHIR-98014 is highly hydrophobic and insoluble in aqueous buffers. Achieving stock solutions of ≥10 mM requires fresh, anhydrous DMSO combined with gentle warming (37–60°C) and sonication, unlike more hydrophilic salts .
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | ~12.5 mg/mL in DMSO (with warming/sonication) |
| Comparator Or Baseline | Aqueous buffers (Insoluble) |
| Quantified Difference | Strict requirement for anhydrous DMSO and thermal/mechanical assistance. |
| Conditions | In vitro stock solution preparation. |
Prevents protocol failure due to precipitation; buyers must ensure proper handling protocols and anhydrous solvent availability.
Due to its ultra-low EC50 for Brachyury induction (0.32 µM), CHIR-98014 is the optimal choice for protocols directing human pluripotent stem cells (hPSCs) toward mesendoderm, definitive endoderm, and epicardial lineages, where minimizing off-target kinase inhibition is critical for cell viability [1].
With its superior cellular Glycogen Synthase activation (EC50 106 nM), CHIR-98014 is highly preferred over CHIR-99021 for studying insulin resistance, glucose transport, and glycogen metabolism in isolated hepatocytes and skeletal muscle tissues [2].
CHIR-98014's strict >500-fold selectivity for GSK-3 over closely related kinases like cdc2 and erk2 makes it an ideal candidate for neuronal assays, such as preventing neurite loss and reducing tau phosphorylation without disrupting essential cell cycle kinases [2].